molecular formula C10H8F3NO4S B8610715 1-Oxo-1,2,3,4-tetrahydroisoquinolin-6-YL trifluoromethanesulfonate CAS No. 897374-38-8

1-Oxo-1,2,3,4-tetrahydroisoquinolin-6-YL trifluoromethanesulfonate

Cat. No. B8610715
M. Wt: 295.24 g/mol
InChI Key: QDQWBFZWRLIXOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Oxo-1,2,3,4-tetrahydroisoquinolin-6-YL trifluoromethanesulfonate is a useful research compound. Its molecular formula is C10H8F3NO4S and its molecular weight is 295.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Oxo-1,2,3,4-tetrahydroisoquinolin-6-YL trifluoromethanesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Oxo-1,2,3,4-tetrahydroisoquinolin-6-YL trifluoromethanesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

897374-38-8

Product Name

1-Oxo-1,2,3,4-tetrahydroisoquinolin-6-YL trifluoromethanesulfonate

Molecular Formula

C10H8F3NO4S

Molecular Weight

295.24 g/mol

IUPAC Name

(1-oxo-3,4-dihydro-2H-isoquinolin-6-yl) trifluoromethanesulfonate

InChI

InChI=1S/C10H8F3NO4S/c11-10(12,13)19(16,17)18-7-1-2-8-6(5-7)3-4-14-9(8)15/h1-2,5H,3-4H2,(H,14,15)

InChI Key

QDQWBFZWRLIXOQ-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)C2=C1C=C(C=C2)OS(=O)(=O)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Trifluoromethanesulfonyl chloride (1.0 ml) was added dropwise to a mixture of 6-hydroxy-3,4-dihydroisoquinolin-1(2H)-one (1.52 g), triethylamine (1.3 ml) and dichloromethane (5 ml), followed by stirring at room temperature for 2 hours. Water was added to the reaction solution, followed by extraction with chloroform, the organic layer was washed with saturated brine and then dried over anhydrous sodium sulfate, and the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (hexane:ethyl acetate=100:0 to 50:50), and the solvent was evaporated under reduced pressure to obtain, as a colorless powdery solid, 1-oxo-1,2,3,4-tetrahydroisoquinolin-6-yl trifluoromethanesulfonate (1.56 g).
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
1.52 g
Type
reactant
Reaction Step One
Quantity
1.3 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a suspension of 6-hydroxy-3,4-dihydroisoquinolin-1(2H)-one (1.60 g, 9.81 mmol) and Et3N (1.37 mL, 0.992 g, 9.81 mmol) in CH2Cl2 (100 mL) was added triflic chloride (1.65 g, 9.81 mmol). After 2 h of stirring, H2O (100 mL) was added and the mixture was extracted with CH2Cl2 (3×100 mL), dried (MgSO4), concentrated and purified via column chromatography to yield 1-oxo-1,2,3,4-tetrahydroisoquinolin-6-yl trifluoromethanesulfonate (1.70 mg, 59% yield) as a colorless solid. 1H NMR (400 MHz, CDCl3): δ8.19 (d, J=8.4 Hz, 1H), 7.27 (dd, J=8.4, and 2.4 Hz, 1H), 7.19 (d, J=2.4 Hz, 1H), 6.58 (brs, 1H), 3.64 (dt, J=6.8, and 2.4 Hz, 2H), 3.08 (t, J=6.6 Hz, 2H); MS (ESI) m/z: 296.0 (M+H+).
Quantity
1.6 g
Type
reactant
Reaction Step One
Name
Quantity
1.37 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.65 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.